molecular formula C15H12F6N2O2 B160661 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane CAS No. 83558-87-6

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

Cat. No.: B160661
CAS No.: 83558-87-6
M. Wt: 366.26 g/mol
InChI Key: MSTZGVRUOMBULC-UHFFFAOYSA-N
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Description

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, also known as 4,4’- (1,1,1,3,3,3-hexafluoro-2,2-propanediyl)bis(2-aminophenol), is an aromatic diamine. This compound is characterized by its two aminophenol groups bridged by a hexafluoropropane moiety. It is a white to off-white crystalline solid with a molecular weight of 366.26 g/mol .

Mechanism of Action

Target of Action

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, also known as 4,4’-(Perfluoropropane-2,2-diyl)bis(2-aminophenol), is an aromatic diamine . As a diamine compound, it primarily targets dicarboxylic anhydrides in chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this reaction, the compound, acting as a nucleophile, donates a pair of electrons to an electrophilic carbon in the dicarboxylic anhydride . This results in the formation of a new carbon-nitrogen bond and the release of a leaving group from the dicarboxylic anhydride .

Biochemical Pathways

The interaction of this compound with dicarboxylic anhydrides leads to the formation of polyimide membranes . These membranes have ultrafine microporosity and show gas selectivity for hydrogen

Result of Action

The primary result of the action of this compound is the formation of polyimide membranes . These membranes have potential applications in various fields, including the production of flame-retardant and high-temperature-resistant materials for wire and cable insulation, and film plastics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of its reaction with dicarboxylic anhydrides . Additionally, the presence of other substances, such as solvents or catalysts, can also influence its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis involves:

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is unique due to its combination of amino and hydroxyl groups, which provide versatility in chemical reactions and applications. Its hexafluoropropane bridge imparts exceptional thermal stability and rigidity, making it suitable for high-performance materials .

Properties

IUPAC Name

2-amino-4-[2-(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(22)5-7)8-2-4-12(25)10(23)6-8/h1-6,24-25H,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTZGVRUOMBULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)N)(C(F)(F)F)C(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888610
Record name 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83558-87-6
Record name 2,2′-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83558-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083558876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100.0 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, 300 cc of methanol, and 5.0 g of developed NDT-90 (trade name, Raney nickel catalyst, manufactured by Kawaken Fine Chemical Co.) were put into a 500-cc four-neck flask equipped with a thermometer, a Dimroth condenser and a stirrer, and heated, with stirring, up to 60° C. to completely dissolve 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in the solvent. The resulting solution was kept at 60 to 65° C., to which was dropwise added 78.3 g of an aqueous solution of 60% hydrazine monohydrate over a period of 1 hour. After the aqueous hydrazine solution was added, the mixture was stirred for further 30 minutes, and then gradually cooled to room temperature. After the catalyst was removed through filtration, the reaction mixture was concentrated to obtain a crude product of 2,2-bis(3-amino-4-hydroxy-phenyl)hexafluoropropane. The crude yield was 82.5 g (96.0%). The purity in liquid chromatography was 96.5% (area %).
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100 g
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Synthesis routes and methods II

Procedure details

At present, bis(3-amino-4-hydroxyphenyl) compounds, especially 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane are important as materials for producing heat-resistant polymers, etc. A method mentioned below is known for producing bis(3-amino-4-hydroxyphenyl) compounds, which, however, is problematic in the following points. Japanese Patent Application Laid-Open (JP-A) No. Hei-6-211752 discloses a method of catalytic hydrogenation reduction of bis(3-nitro-4-hydroxyphenyl)hexafluoropropane with a catalyst of palladium-carbon under high-pressure hydrogen. In this method, the purity of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane produced in the reaction mixture is 97%, and after the catalyst is removed through filtration, the mixture is poured into water for crystallization to obtain a dark gray product. This is recrystallized from a mixture of ethyl acetate and n-hexane to obtain the intended product, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. In this method, the starting compound is catalytically reduced with high-pressure hydrogen at a high temperature, and the method requires a pressure reactor (e.g., autoclave). Therefore, the method could neither be economical nor advantageous in view of the complicated operations it requires. In addition, the crude product obtained in the method contains coloring components that are difficult to remove, which brings about another problem that the post treatment of the product is not easy.
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Synthesis routes and methods III

Procedure details

400.0 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and 1200 cc of methanol were put into a 2000-cc four-neck flask equipped with a thermometer, a Dimroth condenser and a stirrer, and stirred therein, to which was added 9.0 g (dry weight) of E196R/W5%Pd. This was heated and kept at 60 to 65° C. with stirring, to which was dropwise added 313.2 g of an aqueous solution of 60% hydrazine monohydrate over a period of 4 hours. After the aqueous hydrazine solution was added, the mixture was stirred for further 30 minutes, and then gradually cooled to room temperature. After the catalyst was removed through filtration, the reaction mixture was concentrated to obtain a crude product of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. The crude yield was 336.8 g (98%). The purity in liquid chromatography was 97.9% (area %).
Quantity
400 g
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reactant
Reaction Step One
Quantity
1200 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 4
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Reactant of Route 5
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Reactant of Route 6
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane

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